![molecular formula C39H27N3 B1422272 1,3,5-Tri[(3-piridil)-fen-3-il]benceno CAS No. 921205-03-0](/img/structure/B1422272.png)

1,3,5-Tri[(3-piridil)-fen-3-il]benceno

Descripción general

Descripción

TmPyPB, also known as 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, is an electron-transport and hole/exciton-blocking material with high electron mobility (10 -4 -10 -3 cm 2 V -1 s -1) and high triplet energy level (2.75 eV). It is widely used in highly efficient phosphorescent OLEDs application . It is also used as an electron-transport layer and hole-blocking layer material in organic electronic devices such as OLEDs, OPV, and perovskite solar cells .

Chemical Reactions Analysis

TmPyPB is used as an electron transport layer (ETL) in organic light-emitting diodes (OLEDs). It has been found that the electron mobility of the TmPyPB thin films is much higher than those of other similar materials . The process of TmPyPB regulating exciton recombination and annihilation within the device is still unclear .

Physical And Chemical Properties Analysis

TmPyPB is an electron-transport and hole/exciton-blocking material with high electron mobility and high triplet energy level . It is used in organic electronic devices due to its low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups .

Aplicaciones Científicas De Investigación

Electrónica Orgánica

TmPyPB es un material de transporte de electrones / capa de bloqueo de huecos (ETL / HBL) procesable en solución que se utiliza en la electrónica orgánica . Tiene una μe alrededor de 1.0 x 10 -3 cm2 V −1 s −1 .

Materiales Luminiscentes

TmPyPB se puede emplear como componente en la síntesis de materiales luminiscentes, incluidos diodos orgánicos emisores de luz (OLED) o colorantes fluorescentes para aplicaciones de detección e imagen .

Dispositivos de Fotovoltaica Orgánica (OPV)

TmPyPB se puede utilizar como bloque de construcción o material donante en la capa activa de los dispositivos de fotovoltaica orgánica (OPV) .

Ingeniería de Cristales

TmPyPB se ha utilizado para reaccionar con CuI para dar una serie de marcos de coordinación que contienen varios cúmulos de CuI . Estos marcos de coordinación muestran varios motivos estructurales dependiendo de las condiciones de reacción y las espinas dorsales de los ligandos .

Tecnologías de Adsorción y Separación de Gases

Aunque no está directamente relacionado con TmPyPB, su análogo estructural 1,3,5-Tri(4-carboxifenil)benceno se utiliza como bloque de construcción para marcos orgánicos metálicos, que es un material microporoso 3D y encuentra aplicaciones en tecnologías de adsorción y separación de gases . Es plausible que TmPyPB pueda explorarse para aplicaciones similares dadas sus similitudes estructurales.

Mecanismo De Acción

Target of Action

1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, also known as TmPyPB, is primarily targeted towards organic electronic devices . It is used as an electron transport layer and hole-blocking layer material in these devices .

Mode of Action

The mode of action of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene involves its unique chemical structure. It has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties allow TmPyPB to effectively transport electrons and block holes in organic electronic devices .

Biochemical Pathways

The biochemical pathways affected by 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene are primarily related to the flow of electrons in organic electronic devices . By acting as an electron transport layer and hole-blocking layer, TmPyPB can influence the efficiency and performance of these devices .

Pharmacokinetics

TmPyPB is soluble in chloroform and dichloromethane , which can impact its processability in device fabrication.

Result of Action

The result of the action of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene is the improved performance of organic electronic devices . For example, when used in organic light-emitting diodes (OLEDs), TmPyPB can contribute to high-efficiency light emission .

Action Environment

The action of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene can be influenced by environmental factors. For instance, the stability of TmPyPB can be affected by temperature, as suggested by its melting point of 195-200 °C and its thermal degradation point of over 310 °C . These properties are important considerations in the fabrication and operation of organic electronic devices using TmPyPB .

Safety and Hazards

Direcciones Futuras

While TmPyPB has been extensively studied for its electroluminescence performance in OLEDs, the process of TmPyPB regulating exciton recombination and annihilation within the device is still unclear . Future research could focus on understanding this process and improving the efficiency of devices using TmPyPB.

Análisis Bioquímico

Biochemical Properties

TmPyPB is characterized by its low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties make it an effective electron-transport layer and hole-blocking layer material in organic electronic devices .

Cellular Effects

The cellular effects of TmPyPB are primarily observed in the context of its role in organic electronic devices. As an electron-transport layer and hole-blocking layer material, TmPyPB can influence the function of these devices at the cellular level .

Molecular Mechanism

At the molecular level, TmPyPB exerts its effects through its high electron mobility and high triplet energy level . These properties allow it to effectively transport electrons and block holes in organic electronic devices .

Temporal Effects in Laboratory Settings

In laboratory settings, TmPyPB demonstrates stability and long-term effectiveness as an electron-transport layer and hole-blocking layer material . Its effects on cellular function in in vitro or in vivo studies are primarily observed in the context of its role in organic electronic devices .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of TmPyPB in animal models as its primary application is in the field of organic electronics .

Metabolic Pathways

TmPyPB’s involvement in metabolic pathways is not applicable as it is primarily used in the field of organic electronics .

Transport and Distribution

In the context of organic electronic devices, TmPyPB is distributed within the electron-transport layer and hole-blocking layer . Its transport and distribution are influenced by its high electron mobility and high triplet energy level .

Subcellular Localization

The subcellular localization of TmPyPB is not applicable as it is primarily used in the field of organic electronics .

Propiedades

IUPAC Name |

3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27N3/c1-7-28(34-13-4-16-40-25-34)19-31(10-1)37-22-38(32-11-2-8-29(20-32)35-14-5-17-41-26-35)24-39(23-37)33-12-3-9-30(21-33)36-15-6-18-42-27-36/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINYXYWQPZSTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679939 | |

| Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921205-03-0 | |

| Record name | 1,3,5-Tri(m-pyrid-3-ylphenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921205-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TmPyPB?

A1: The molecular formula of TmPyPB is C36H24N3, and its molecular weight is 504.62 g/mol.

Q2: Is there any spectroscopic data available for TmPyPB?

A2: While the provided research excerpts don't include specific spectroscopic data, researchers commonly employ techniques like UV-Vis absorption and emission spectroscopy, X-ray photoelectron spectroscopy (XPS), and impedance spectroscopy to characterize TmPyPB and its interactions within devices. [, , , ]

Q3: How does TmPyPB interact with other materials commonly used in OLEDs?

A4: TmPyPB exhibits good compatibility with various organic materials used in OLEDs, including hole transport materials like TAPC (1,1-bis[(di-4-tolylamino)phenyl] cyclohexane) and emissive materials like FIrpic (bisiridium(III)). [, ] Notably, researchers have explored its role in forming interfacial exciplexes with materials like TAPC, potentially leading to improved device performance. [, ]

Q4: Are there any known compatibility issues with TmPyPB in OLEDs?

A5: While generally compatible, TmPyPB's performance can be influenced by the choice of adjacent materials. For instance, its use with specific host materials like m-MTDATA (4,4′,4″-Tris(N-carbazolyl)-triphenylamine) in solution-processed OLEDs revealed incompatibility, leading to less favorable device performance compared to alternative combinations. []

Q5: Why is TmPyPB considered a promising ETL material for OLEDs?

A5: TmPyPB possesses several desirable characteristics for ETL applications:

- High Electron Mobility: Facilitates efficient electron transport within the device, contributing to lower operating voltages and enhanced performance. [, , , ]

- Suitable Energy Levels: Its lowest unoccupied molecular orbital (LUMO) level aligns well with common emissive materials, enabling efficient electron injection and exciton formation. [, , , ]

- Good Hole-Blocking Properties: Prevents leakage of holes from the emissive layer, ensuring efficient recombination with electrons for light emission. [, , ]

Q6: How does the thickness of the TmPyPB layer affect OLED performance?

A7: The thickness of the TmPyPB layer can significantly impact charge balance and device performance. Studies have shown that optimizing the TmPyPB thickness helps adjust electron injection from the cathode, leading to improved current efficiency and luminance. [, , ]

Q7: Can TmPyPB be doped to further improve its electron transport properties?

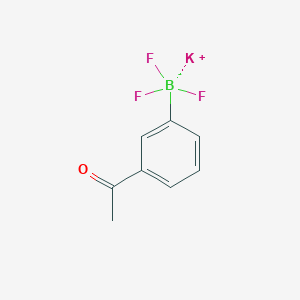

A8: Yes, researchers have demonstrated that doping TmPyPB with alkali metal salts like cesium carbonate (Cs2CO3) or lithium carbonate (Li2CO3) can enhance its electron injection and transport capabilities, resulting in significant improvements in device efficiency. [] Similarly, doping with potassium borohydride (KBH4) has shown lower turn-on voltage and improved efficiency in inverted OLEDs. []

Q8: How does the morphology of a TmPyPB layer affect device performance?

A9: Research suggests that a relatively rough surface morphology of the TmPyPB layer, particularly when doped with alkali metal salts, can be beneficial. This roughness is believed to facilitate enhanced charge injection and transport, contributing to higher device performance. []

Q9: Can TmPyPB be used in both conventional and inverted OLED structures?

A10: Yes, TmPyPB has been successfully implemented in both conventional and inverted OLED architectures. Researchers have explored its use in various device configurations, demonstrating its versatility as an ETL material. [, , , , ]

Q10: Does TmPyPB have any applications in OLEDs beyond its role as an ETL?

A10: While primarily known for its electron transport properties, research suggests potential applications of TmPyPB in other areas:

- Exciplex Formation: It can form interface exciplexes with specific materials like TAPC, potentially offering a novel approach to enhancing device efficiency and achieving desirable emission colors. [, ]

- Host Material for Perovskite LEDs: TmPyPB has been explored as a potential host material in perovskite light-emitting diodes (PeLEDs), though further optimization is needed to improve performance in this area. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)